N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step may involve the reaction of a chlorobenzyl halide with a suitable nucleophile.
Formation of the Dioxidotetrahydrothiophenyl Group: This group can be introduced through oxidation reactions involving tetrahydrothiophene derivatives.
Acetamide Formation: The final step involves the formation of the acetamide linkage through reactions with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.
Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmacological Studies: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Drug Development: It could be a lead compound for developing new therapeutic agents.
Industry
Material Science: The compound may be used in the development of new materials with specific properties.
Chemical Manufacturing: It could be a key intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.
Uniqueness
The presence of the dioxidotetrahydrothiophenyl group and the specific substitution pattern on the benzofuran ring make N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H22ClNO4S |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C22H22ClNO4S/c1-15-5-6-21-20(9-15)17(13-28-21)11-22(25)24(19-7-8-29(26,27)14-19)12-16-3-2-4-18(23)10-16/h2-6,9-10,13,19H,7-8,11-12,14H2,1H3 |
InChI Key |
QPAUPGFAVJWNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)N(CC3=CC(=CC=C3)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.